molecular formula C21H21N3O6S B2940054 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 922123-53-3

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

Cat. No. B2940054
CAS RN: 922123-53-3
M. Wt: 443.47
InChI Key: KAAZSIJURLSYBW-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide, also known as BDDOB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDDOB is a selective activator of the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.

Scientific Research Applications

Anticancer Applications

Compounds related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide have been synthesized and tested for their anticancer activity. For instance, benzimidazoles bearing oxadiazole nuclei showed significant to good anticancer activity against the NCI 60 cell line panel, with one compound identified as a lead due to its significant growth inhibition activity (Rashid, Husain, & Mishra, 2012). Another study focused on the synthesis of derivatives incorporating oxadiazole and benzimidazole moieties, demonstrating moderate anticancer activity on breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Corrosion Inhibition

Research into the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid has revealed that these compounds can significantly increase charge transfer resistance, indicating the formation of a protective layer on the steel surface. This suggests their potential application in protecting metals from corrosion (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Novel benzimidazole–oxadiazole hybrid molecules have been synthesized and shown to exhibit potent antimicrobial and anti-tubercular activity, offering a promising approach for developing new antimicrobial agents. Some compounds showed activity comparable or superior to standard drugs against Mycobacterium tuberculosis (Shruthi et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have shown potent antitumor activities against various cell lines

Mode of Action

It is suggested that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines . This suggests that the compound might interact with its targets to disrupt normal cell functions, leading to cell death.

Biochemical Pathways

Based on the observed effects of similar compounds, it is likely that the compound affects pathways related to cell growth and division .

Result of Action

The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines . This suggests that the compound has a significant molecular and cellular effect, potentially making it a promising candidate for antitumor therapies.

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-14-4-7-16(8-5-14)31(26,27)10-2-3-19(25)22-21-24-23-20(30-21)12-15-6-9-17-18(11-15)29-13-28-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAZSIJURLSYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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